Einecs 229-436-1
Description
EINECS 229-436-1, also known as potassium antimony(III) tartrate hemihydrate, is a coordination compound with the molecular formula C₄H₄KO₆Sb and a molecular weight of 308.93 g/mol . Its CAS registry number is 6535-15-5. This compound is synthesized by reacting potassium hydrogen tartrate with antimony trioxide (Sb₂O₃) in aqueous medium, followed by crystallization . It is historically significant in textile dyeing and medicinal applications (e.g., as an emetic), though its use has declined due to antimony’s toxicity.
Properties
CAS No. |
6535-15-5 |
|---|---|
Molecular Formula |
C4H6KO6Sb |
Molecular Weight |
310.94 g/mol |
IUPAC Name |
potassium;antimony(3+);(2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.K.Sb/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/t1-,2-;;/m1../s1 |
InChI Key |
XEKPEQLEUMZAQO-OLXYHTOASA-N |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[Sb+3] |
Isomeric SMILES |
[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[K].[Sb] |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)O.[K].[Sb] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity and Analog Identification
Using the Tanimoto index (a measure of molecular similarity based on PubChem 2D fingerprints), compounds with ≥70% structural overlap are classified as analogs . For EINECS 229-436-1, analogs include:
Key Observations :
- Toxicity Correlation : Sodium analogs exhibit reduced toxicity compared to potassium derivatives, likely due to lower bioavailability of Sb³⁺ .
- Solubility : Hydrated forms (e.g., trihydrate) show enhanced solubility in polar solvents, critical for pharmaceutical formulations .
Physicochemical Properties
| Property | This compound | Sodium Antimony Tartrate | Potassium Antimony Gluconate |
|---|---|---|---|
| Melting Point (°C) | 100 (decomposes) | 250 (decomposes) | 180 (decomposes) |
| Water Solubility (g/L) | 83.2 | 120.5 | 145.0 |
| LogP (Octanol-Water) | -1.34 | -1.78 | -2.01 |
Sources : Experimental data from REACH Annex VI and EINECS inventory .
Toxicological and Environmental Profiles
- This compound : Classified as toxic (H302, H411) due to antimony release, with an LD₅₀ (rat, oral) of 115 mg/kg .
- Sodium Analog : Lower ecotoxicity (LC₅₀ for Daphnia magna: 8.2 mg/L vs. 4.5 mg/L for K analog) .
- Regulatory Status : Both compounds are restricted under REACH Annex XVII for consumer products .
Mechanistic and Functional Comparisons
- Coordination Chemistry : All analogs form octahedral Sb³⁺ complexes with hydroxyl/carboxyl ligands, but stability varies with counterions (K⁺ vs. Na⁺) .
- Industrial Applications :
- Biological Activity : Potassium gluconate derivatives show enhanced antiparasitic efficacy against Leishmania spp. due to improved membrane permeability .
Challenges in Analog Assessment
- Structural Variability: Minor modifications (e.g., hydration state) significantly alter bioavailability and environmental persistence .
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